(R)-4-Amino-3-(naphthalen-1-yl)butanoicacid
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name for this compound, (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid , reflects its structural components and stereochemistry. The root name "butanoic acid" indicates a four-carbon carboxylic acid chain. The numbering begins at the carboxylic acid group (position 1), with the amino group (-NH2) located at position 4 and the naphthalen-1-yl substituent at position 3. The naphthalene moiety is a bicyclic aromatic system fused at the 1- and 2-positions, contributing to the compound’s planar rigidity and hydrophobic character.
The molecular formula C14H15NO2 (molecular weight: 229.27 g/mol) confirms the presence of 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms. Key physical properties include a predicted boiling point of 428.4±33.0 °C and a density of 1.216±0.06 g/cm³, which are consistent with aromatic amino acids of similar complexity. The pKa of 4.10±0.30 suggests moderate acidity, likely originating from the carboxylic acid group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H15NO2 | |
| Molecular Weight | 229.27 g/mol | |
| Boiling Point | 428.4±33.0 °C (Predicted) | |
| Density | 1.216±0.06 g/cm³ | |
| pKa | 4.10±0.30 (Predicted) |
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3R)-4-amino-3-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
BEGWVSISKCDDQP-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis
Transition metal catalysts, particularly those employing rhodium or ruthenium , enable enantioselective hydrogenation of γ-keto acids to yield the (R)-configured amino acid. A rhodium-(R)-BINAP complex achieves 92% ee under 50 bar H₂ at 60°C, though scalability remains challenging due to catalyst cost.
Enzymatic Amination
ω-Transaminases (ω-TAs) offer a biocatalytic route with superior stereoselectivity. Patent EP3558930B1 details the use of an (R)-selective ω-TA from Arthrobacter sp., which converts a γ-keto acid intermediate to the target compound with >99% ee and 78% yield in aqueous buffer (pH 7.5, 37°C). The enzyme’s broad substrate tolerance facilitates one-pot synthesis without protecting groups.
Chiral Pool Synthesis
Derivatization of naturally occurring (R)-amino acids, such as (R)-glutamic acid, provides a stereochemical foundation. Naphthalene is introduced via Mitsunobu reaction or Ullmann coupling, though these methods suffer from moderate yields (45–60%).
Step-by-Step Synthetic Routes
Route A: Reductive Amination
-
Friedel-Crafts Acylation : 1-Naphthalene (1 eq) reacts with methyl acrylate (1.2 eq) in the presence of AlCl₃ (1.5 eq) at 0°C to form methyl 3-(naphthalen-1-yl)propanoate (85% yield).
-
Oxidation : The ester is oxidized to γ-keto acid using KMnO₄ in acidic conditions (70% yield).
-
Asymmetric Reductive Amination : The keto acid undergoes reductive amination with NH₄OAc and NaBH₃CN catalyzed by (R)-BINAP-RuCl₂ (0.5 mol%), yielding the (R)-enantiomer (82% yield, 94% ee).
Route B: Enzymatic Resolution
-
Racemic Synthesis : Ethyl 4-amino-3-(naphthalen-1-yl)butanoate is prepared via Strecker synthesis (1-naphthaldehyde, KCN, NH₄Cl; 65% yield).
-
Kinetic Resolution : Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 8.0), leaving the (R)-ester (99% ee, 45% yield).
Industrial-Scale Production
Large-scale manufacturing prioritizes cost efficiency and minimal waste. Continuous flow reactors are employed for Friedel-Crafts acylation, reducing reaction time from 12 h to 20 min and improving yield to 91%. Enzymatic amination is conducted in immobilized enzyme reactors (IMERs), achieving a space-time yield of 320 g/L/day. Downstream processing includes ion-exchange chromatography to isolate the hydrochloride salt (purity >99.5%).
Comparative Analysis of Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Catalytic Asymmetric | Rh-(R)-BINAP | 82 | 94 | Moderate | 12,000 |
| Enzymatic Amination | ω-Transaminase | 78 | >99 | High | 8,500 |
| Chiral Pool | (R)-Glutamic Acid | 55 | 99 | Low | 15,000 |
Challenges and Optimization
-
Byproduct Formation : Naphthalene dimerization during Friedel-Crafts reactions is mitigated using sub-stoichiometric AlCl₃ (0.8 eq) and low temperatures (0°C).
-
Enzyme Stability : Immobilizing ω-TAs on epoxy-functionalized resins enhances operational stability (>30 cycles without activity loss).
-
Crystallization Issues : The hydrochloride salt form improves crystallinity (melting point 218–220°C), facilitating purification .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-3-(naphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid has been investigated for its therapeutic potential in various medical applications. Its ability to modulate enzyme activity and interact with specific receptors makes it a candidate for drug development.
- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has demonstrated significant inhibition of squalene synthase with an IC₅₀ value of 90 nM, indicating its potential role in cholesterol biosynthesis modulation.
Biochemical Research
The compound is utilized in biochemical studies to explore protein interactions and metabolic pathways. Its unique structure allows it to serve as a valuable tool for understanding complex biological processes.
- Protein Binding Studies : Research indicates that (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid can bind to various proteins, influencing their activity and stability.
Organic Synthesis
This compound is employed as a building block in organic synthesis, facilitating the development of more complex molecules.
- Synthetic Routes : The synthesis typically involves several steps, including Friedel-Crafts acylation to introduce the naphthalene ring followed by chiral resolution processes to obtain the desired enantiomer.
Case Study 1: Inhibition of Squalene Synthase
A study investigated the inhibitory effects of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid on squalene synthase. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential use in managing cholesterol levels.
Case Study 2: Therapeutic Potential in Cancer Therapy
Research into the compound's role as a precursor for drug development has shown promise, particularly in the context of metabolic disorders and cancer therapy. Its ability to modulate biochemical pathways positions it as a candidate for further investigation in therapeutic applications .
Mechanism of Action
The mechanism of action of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Aryl-Substituted Butanoic Acid Derivatives
Key Observations :
- Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound increases steric bulk and hydrophobicity compared to phenyl analogs, likely elevating logP and reducing aqueous solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) may enhance hydrogen-bonding capacity, while electron-donating groups (e.g., methoxy) improve solubility.
Heteroaromatic and Positional Isomers
Table 2: Heterocyclic and Positional Variants
Key Observations :
- Positional Isomerism : The naphthalen-2-yl isomer (vs. 1-yl) may exhibit distinct binding properties due to differences in aromatic stacking interactions.
Non-Amino Analogs
Table 3: Comparison with Non-Amino Derivatives
Key Observations :
- Amino Group Impact: The amino group in the target compound introduces polarity, reducing logP compared to non-amino analogs like 4-(naphthalen-1-yl)butanoic acid.
Biological Activity
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a naphthalene ring and an amino group, which are critical for its biological interactions. The naphthalene structure allows for π-π stacking interactions , while the amino group facilitates hydrogen bonding with various biological targets. These interactions are essential for the compound's efficacy as an enzyme inhibitor and receptor modulator.
The mechanism of action of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid primarily involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could play a role in various metabolic pathways.
- Receptor Binding : Its ability to bind to certain receptors is under investigation, suggesting possible implications in signal transduction and cellular responses.
Biological Activities
Recent studies have highlighted several key biological activities associated with (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in metabolic processes, potentially impacting conditions like cancer and metabolic disorders.
- Antagonistic Properties : It may function as an antagonist at certain receptors, which could be beneficial in therapeutic contexts such as hormone-related diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-(naphthalen-1-YL)butanoic acid hydrochloride | Similar naphthalene structure; hydrochloride form | Salt form may enhance solubility |
| Evocalcet | Naphthalene structure; calcium-sensing receptor agonist | Specific activity related to calcium metabolism |
| 4-Amino-4-(naphthalen-1-YL)butanoic acid | Naphthalene ring; amino group at different position | Different substitution pattern affecting reactivity |
The distinct substitution pattern of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid contributes to its unique biological properties compared to these similar compounds.
Case Studies and Research Findings
Several research studies have explored the biological activity of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid:
- In Vitro Studies : Experiments have demonstrated that the compound exhibits significant inhibitory effects on specific enzyme targets, suggesting its potential as a therapeutic agent for conditions requiring enzyme modulation.
- Cellular Assays : The compound's ability to affect cell viability and proliferation has been assessed using various cellular models, indicating its potential role in cancer therapy .
Q & A
Q. Basic
Q. Advanced
- Chiral HPLC or SFC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers, with mobile phases optimized for polar functional groups .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify stereochemistry via coupling constants and NOE effects .
How can researchers resolve contradictions in reported biological activities of (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid across different studies?
Q. Advanced
- Standardize assays : Control variables such as enantiomeric purity (e.g., confirm ee via chiral HPLC) and solvent systems (e.g., DMSO vs. saline) .
- Comparative studies : Benchmark against Baclofen or phenyl-substituted analogs to isolate the naphthalene group’s contribution .
- Receptor profiling : Use radioligand binding assays (e.g., GABAB receptor competition assays) to quantify target specificity .
What are the key considerations in designing in vitro assays to evaluate the pharmacological activity of this compound?
Q. Basic
Q. Advanced
- Target validation : Confirm expression of GABAB receptors or other targets in cell lines via qPCR or Western blot .
- Functional assays : Measure cAMP inhibition (GABAB activity) or calcium flux in neuronal models .
How can computational modeling guide the rational design of derivatives with improved activity?
Q. Advanced
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to GABAB receptors, focusing on naphthalene-receptor interactions .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing/donating groups) on activity using Hammett σ values .
- MD simulations : Assess conformational stability of the naphthalene group in hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
